molecular formula C13H20O3 B213145 2,5-Furandione, dihydro-3-(nonen-1-yl)- CAS No. 28928-97-4

2,5-Furandione, dihydro-3-(nonen-1-yl)-

Cat. No.: B213145
CAS No.: 28928-97-4
M. Wt: 224.3 g/mol
InChI Key: FGQUIQAGZLBOGL-UHFFFAOYSA-N
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Description

2,5-Furandione, dihydro-3-(nonen-1-yl)-, also known as nonenyl succinic anhydride, is an organic compound with the molecular formula C13H20O3. This compound is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a nonenyl group. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, dihydro-3-(nonen-1-yl)- typically involves the reaction of succinic anhydride with nonene. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the nonenyl group to the succinic anhydride. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2,5-Furandione, dihydro-3-(nonen-1-yl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-(nonen-1-yl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2,5-Furandione, dihydro-3-(nonen-1-yl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-(nonen-1-yl)- involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biological pathways. The nonenyl group provides hydrophobic interactions, while the anhydride moiety can form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Furandione, dihydro-3-(nonen-1-yl)- is unique due to its specific nonenyl group, which imparts distinct hydrophobic characteristics and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions and properties .

Properties

IUPAC Name

3-[(E)-non-1-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUIQAGZLBOGL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Furandione, dihydro-3-(nonen-1-yl)-
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Record name Nonenyl succinic anhydride
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CAS No.

28928-97-4
Record name Nonenyl succinic anhydride
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Record name 2,5-Furandione, dihydro-3-(nonen-1-yl)-
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Record name Dihydro-3-(nonenyl)furan-2,5-dione
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